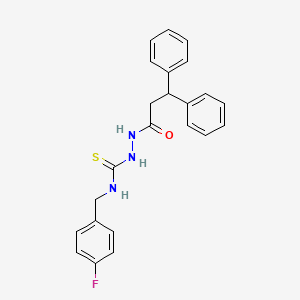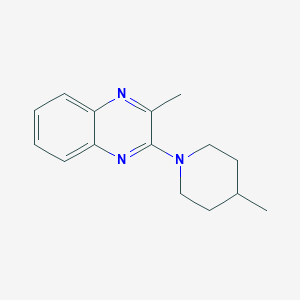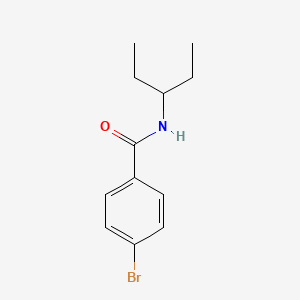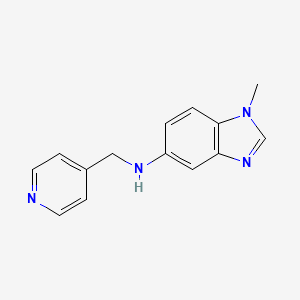![molecular formula C18H19ClN2O B5755839 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound was developed by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
作用机制
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is a selective inhibitor of TYK2, a member of the Janus kinase family of enzymes that play a key role in the signaling pathways involved in the production of pro-inflammatory cytokines. By inhibiting TYK2, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide blocks the production of IL-17 and IL-23, which are key cytokines involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to significantly reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, in preclinical studies. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to reduce the infiltration of inflammatory cells into affected tissues, which can help to reduce tissue damage and inflammation. These effects suggest that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has the potential to be an effective treatment for autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has shown good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its relatively low potency, which may limit its effectiveness in some autoimmune diseases.
未来方向
There are several potential future directions for the development of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide. One area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in combination with other therapies, such as biologics or small molecule inhibitors, to improve its efficacy. Another area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, the development of more potent TYK2 inhibitors may improve the efficacy of this class of compounds for the treatment of autoimmune diseases.
合成方法
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 1-pyrrolidinecarboxaldehyde to form 4-chloro-3-nitrophenylpyrrolidine-1-carbaldehyde. This intermediate is then reduced to 4-chloro-3-aminophenylpyrrolidine-1-carbaldehyde, which is then reacted with 4-methylbenzoic acid to form the final product, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide.
科学研究应用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are involved in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in the treatment of psoriasis, lupus, and inflammatory bowel disease.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(22)20-15-8-9-17(16(19)12-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGVEKFPLPJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)




![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)
